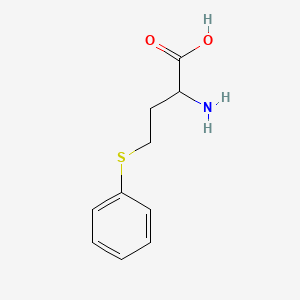

2-Amino-4-(phenylsulfanyl)butanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-4-(phenylsulfanyl)butanoic acid is a compound of interest in the field of organic chemistry due to its structural complexity and potential applications. It forms part of a broader class of compounds characterized by the presence of both amino and sulfanyl groups attached to a butanoic acid backbone. This structural configuration lends the molecule a range of chemical behaviors and potential for synthesis of complex molecules.

Synthesis Analysis

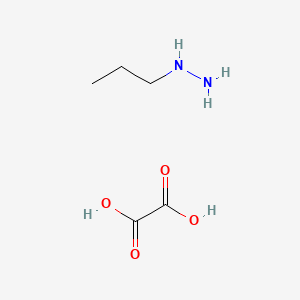

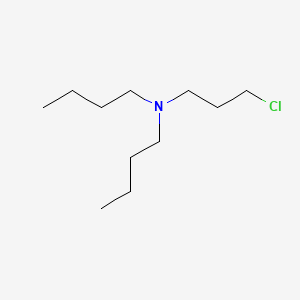

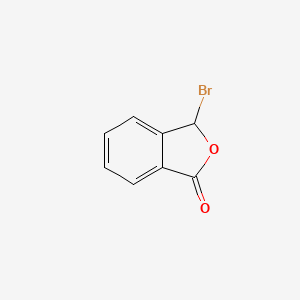

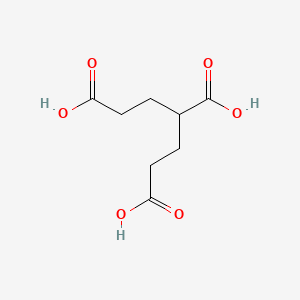

The synthesis of 2-Amino-4-(phenylsulfanyl)butanoic acid and its isomers involves multi-step chemical processes. One approach involves the optical resolution of (RS)-mercaptosuccinic acid to yield highly pure stereoisomers, which are then condensed with amino acid hydrochlorides to form the target compound (Shiraiwa et al., 1998). Another method involves starting from 3-(3-nitro benzoyl) propionate ether and undergoing a series of reactions including nitro reduction, carbonyl reduction, cyclization, and ring-opening reactions, showcasing low cost and suitability for industrial scale production (Yuan Guo-qing, 2013).

Molecular Structure Analysis

The molecular structure of 2-Amino-4-(phenylsulfanyl)butanoic acid is characterized by detailed vibrational and structural investigations. Techniques such as FT-IR, FT-Raman spectra, and theoretical (DFT approach) calculations have been employed to understand the stability and reactivity of the molecule. These studies reveal the molecule's potential as a nonlinear optical material due to its significant dipole moment and hyperpolarizability (K. Vanasundari et al., 2018).

Chemical Reactions and Properties

2-Amino-4-(phenylsulfanyl)butanoic acid undergoes various chemical reactions, highlighting its reactivity and functional versatility. The compound has been utilized in Michael addition reactions, demonstrating its role in asymmetric synthesis and potential for designing drugs with improved binding to endogenous receptors (Keita Nagaoka et al., 2020). Additionally, its participation in Mannich-Type reactions showcases its utility in synthesizing α-mercapto-β-amino acid derivatives, offering access to structurally diverse molecules (Jie Feng et al., 2021).

Aplicaciones Científicas De Investigación

Synthesis and Molecular Analysis

Synthesis for Inhibitors : 2-Amino-4-(phenylsulfanyl)butanoic acid is utilized in the synthesis of thymidylate syntheses inhibitors, an essential process in medicinal chemistry, particularly in cancer research. This synthesis, involving steps like nitro reduction and ring-opening reactions, is notable for its low cost and suitability for industrial-scale production (Yuan Guo-qing, 2013).

Crystal Engineering : The compound shows potential in crystal engineering. For example, studies involving baclofen, a γ-amino acid similar to 2-Amino-4-(phenylsulfanyl)butanoic acid, have focused on its crystal structure and interactions, which are significant in designing advanced materials and drugs (N. Báthori et al., 2015).

Spectroscopic and Structural Investigations : Spectroscopic (FT-IR, FT-Raman) and theoretical (DFT) studies of derivatives of 2-Amino-4-(phenylsulfanyl)butanoic acid provide insights into their vibrational properties and molecular structures. Such research aids in understanding the stability and reactivity of these compounds, with applications in nonlinear optical materials (K. Vanasundari et al., 2018).

Biological and Medicinal Applications

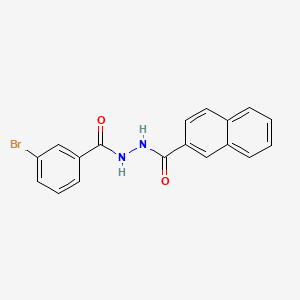

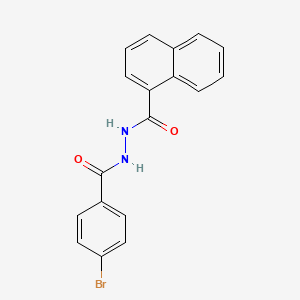

Amino Acid Derivatives for Antimicrobial Activity : Acylhydrazones derived from amino acids similar to 2-Amino-4-(phenylsulfanyl)butanoic acid exhibit significant antimicrobial activity. This research expands the potential of amino acid derivatives in pharmacology and drug development (Esra Tatar et al., 2016).

Application in Cosmetology : Derivatives of 2-Amino-4-(phenylsulfanyl)butanoic acid, like 4-(phenylsulfanyl)butan-2-one, have shown efficacy in inhibiting melanin synthesis and melanosome maturation. These findings have significant implications for medical cosmetology, especially in developing skin-whitening products (Shing-Yi Sean Wu et al., 2015).

Enthalpy Studies for Biochemical Understanding : The enthalpy of formation of compounds like methionine, structurally related to 2-Amino-4-(phenylsulfanyl)butanoic acid, is critical for a deeper understanding of biochemical processes and reactions (M. Roux et al., 2012).

Propiedades

IUPAC Name |

2-amino-4-phenylsulfanylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c11-9(10(12)13)6-7-14-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXRJWCGBHXIRIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-(phenylsulfanyl)butanoic acid | |

CAS RN |

52162-05-7 |

Source

|

| Record name | S-Phenyl-DL-homocysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052162057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC140113 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140113 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Allyloxy)phenyl]ethanone](/img/structure/B1266428.png)